Diethyl 2-Ethyl-2-acetamidomalonate-d3
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Overview
Description
Diethyl 2-Ethyl-2-acetamidomalonate-d3 is the deuterium labeled Diethyl 2-ethyl-2-acetamidomalonate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the nitrosation of freshly distilled Diethyl malonate (DEM) using sodium nitrite and acetic acid to form Diethyl oximidomalonate (DEOM). This compound is then reduced using zinc powder and acetylated to form DEAM .
Molecular Structure Analysis
The molecular formula of this compound is C11H16D3NO5 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Diethyl 2-acetamidomalonate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 96.5-98°C and a boiling point of 185°C at 2.67kPa. It is soluble in hot alcohol and slightly soluble in ether and hot water . The compound has a density of 1.2850 (rough estimate) and a refractive index of 1.4640 (estimate) .
Mechanism of Action
The exact mechanism of action of Diethyl 2-Ethyl-2-acetamidomalonate-d3 is not specified in the available resources. However, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds. It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors . Its future directions could involve further exploration of its potential applications in drug development and life science research .
Properties
IUPAC Name |
diethyl 2-acetamido-2-(2,2,2-trideuterioethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWNHBPUWKECF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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